molecular formula C15H18ClN3O B6269561 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride CAS No. 2416234-97-2

2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride

Cat. No. B6269561
CAS RN: 2416234-97-2
M. Wt: 291.8
InChI Key:
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Description

2-Amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride, also known as MPA-HCl, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the pyridine family, which is a type of heterocyclic aromatic compound. MPA-HCl is used in a variety of research applications, including as an inhibitor of certain enzymes and as a tool for studying the structure-activity relationship of drugs. Additionally, it has been used to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of certain compounds on cells.

Scientific Research Applications

2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride has a variety of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used as a tool to study the structure-activity relationship of drugs, as well as to investigate the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride is not well understood. However, it is believed to act as an inhibitor of acetylcholinesterase by binding to the enzyme and blocking its activity. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can affect the transmission of signals between neurons.
Biochemical and Physiological Effects
2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, as well as to affect the transmission of signals between neurons. Additionally, it has been shown to have an effect on the metabolism of certain compounds, such as fatty acids and glucose.

Advantages and Limitations for Lab Experiments

2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that is readily available and can be easily synthesized. Additionally, it is relatively non-toxic and has a low potential for causing adverse effects. However, it is important to note that 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride can be toxic if ingested in large amounts.

Future Directions

There are several potential future directions for the use of 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride in scientific research and laboratory experiments. These include further investigation into the structure-activity relationship of drugs, as well as further studies into the biochemical and physiological effects of 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride on cells. Additionally, further research could be conducted into the mechanism of action of 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride and its potential applications in drug development. Finally, 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride could be further explored as a tool for studying the effects of environmental toxins on cells.

Synthesis Methods

2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride can be synthesized from pyridine, methyl iodide, and acetamide. The synthesis begins with the reaction of pyridine with methyl iodide to form 2-methylpyridine. This is followed by the reaction of 2-methylpyridine with acetamide to form 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride. The final product is a white crystalline solid with a melting point of 150–152°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride involves the reaction of N-methyl-N-[(pyridin-3-yl)methyl]acetamide with phenylmagnesium bromide, followed by reaction with ammonium chloride and hydrochloric acid to yield the final product.", "Starting Materials": [ "N-methyl-N-[(pyridin-3-yl)methyl]acetamide", "Phenylmagnesium bromide", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Add phenylmagnesium bromide to N-methyl-N-[(pyridin-3-yl)methyl]acetamide in anhydrous ether to form the corresponding Grignard reagent.", "Add ammonium chloride to the reaction mixture to quench the excess Grignard reagent and form the intermediate product.", "Add hydrochloric acid to the intermediate product to yield 2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride as the final product." ] }

CAS RN

2416234-97-2

Molecular Formula

C15H18ClN3O

Molecular Weight

291.8

Purity

80

Origin of Product

United States

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